

# Acid citrate dextrose solution's effect on blood pH and its implications.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid citrate dextrose

Cat. No.: B081477

[Get Quote](#)

An In-Depth Technical Guide to the Effects of **Acid Citrate Dextrose (ACD)** Solution on Blood pH and Its Implications

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Acid Citrate Dextrose (ACD)** solution is a sterile, non-pyrogenic anticoagulant formulation indispensable in transfusion medicine, apheresis procedures, and the preparation of platelet-rich plasma (PRP).<sup>[1][2]</sup> Its efficacy is rooted in a dual-action mechanism: the chelation of ionized calcium by citrate to prevent coagulation and the provision of dextrose as a cellular energy substrate.<sup>[3][4]</sup> A critical, and often leveraged, characteristic of ACD solution is its acidic nature, which immediately lowers the pH of whole blood upon mixture. This guide provides a comprehensive technical examination of the chemical basis for this pH shift, its profound implications for blood component viability and function *ex vivo*, and the subsequent metabolic sequelae that occur *in vivo* following transfusion or reinfusion. We will detail the biochemical pathways affected, present quantitative data from relevant studies, and provide standardized experimental protocols for assessing these effects.

## Composition of Acid Citrate Dextrose (ACD) Solutions

ACD is available in two primary formulations, designated as Solution A and Solution B, which differ in the concentration of their components.<sup>[1][5]</sup> These solutions are composed of citric acid, sodium citrate, and dextrose dissolved in water for injection.<sup>[6][7]</sup> The acidic pH of the solution, typically ranging from 4.5 to 5.5, is crucial for preventing the caramelization of glucose during autoclaving and for optimizing red blood cell preservation.<sup>[1][8]</sup>

Table 1: Composition of USP Standard ACD Solutions

| Component                     | Solution A<br>(ACD-A) per<br>1000 mL | Solution B<br>(ACD-B) per<br>1000 mL | Molar<br>Concentration<br>(ACD-A) | Function                                                                         |
|-------------------------------|--------------------------------------|--------------------------------------|-----------------------------------|----------------------------------------------------------------------------------|
| Citric Acid<br>(Anhydrous)    | 7.3 g                                | 4.4 g                                | ~42 mM <sup>[9]</sup>             | pH regulation,<br>provides<br>acidic<br>environment.<br><br><sup>[6][8]</sup>    |
| Sodium Citrate<br>(Dihydrate) | 22.0 g                               | 13.2 g                               | ~75 mM <sup>[9]</sup>             | Anticoagulant<br>(Calcium<br>Chelator). <sup>[3][10]</sup>                       |
| Dextrose<br>(Monohydrate)     | 24.5 g                               | 14.7 g                               | ~136 mM <sup>[9]</sup>            | Red blood cell<br>energy substrate,<br>maintains<br>viability. <sup>[3][4]</sup> |

| Water for Injection | To make 1000 mL | To make 1000 mL | N/A | Solvent. |

Note: Formulations can vary slightly between manufacturers. The values presented are based on USP standards.<sup>[1][5]</sup>

## The Immediate Effect of ACD on Blood pH

The primary mechanism by which ACD solution lowers blood pH is the introduction of an acidic fluid (pH 4.5-5.5) into the well-buffered physiological environment of blood (pH ~7.4). The citric acid and its conjugate base, sodium citrate, act as a buffer system within the solution. When added to blood, typically in a 1:7 to 1:10 ratio for PRP preparation, the excess hydrogen ions

from the citric acid overwhelm the blood's natural bicarbonate buffering system, resulting in a net decrease in pH.[2][3] Studies have shown that the addition of ACD-A to blood can lower its pH to approximately 6.5, a level that is critical for minimizing platelet activation and maximizing recovery during processing.[5]



[Click to download full resolution via product page](#)

Caption: Logical flow illustrating the pH reduction of whole blood upon addition of ACD solution.

## Implications of Ex Vivo pH Reduction

The acidic environment created by ACD is not merely a side effect but a crucial factor in the preservation and processing of blood components, particularly platelets and red blood cells.

## Anticoagulation and Platelet Preservation

The primary anticoagulant effect of ACD is achieved by the citrate ions, which chelate ionized calcium ( $\text{Ca}^{2+}$ ) to form a non-ionized calcium-citrate complex.[5] Calcium is an essential cofactor in the enzymatic cascade of blood coagulation.[6][11] By making calcium unavailable, citrate effectively halts this cascade.[10]

The reduced pH further enhances the stability of platelets. A more acidic environment helps to impair the activation of residual thrombin and maintain the structural integrity and hemostatic

functionality of platelets for extended periods, which is critical for the quality of PRP preparations.[5]



[Click to download full resolution via product page](#)

Caption: Diagram of ACD's dual mechanism for preventing coagulation and preserving platelets.

## Red Blood Cell Storage and Oxygen Affinity

For stored blood, the acidic environment has a significant, time-dependent impact on red blood cell (RBC) metabolism and function. The activity of key glycolytic enzymes is pH-sensitive. The lower pH in ACD-stored blood inhibits glycolysis, which leads to a progressive decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG).[12][13]

2,3-DPG is a critical allosteric regulator of hemoglobin's affinity for oxygen. It binds preferentially to deoxygenated hemoglobin, stabilizing it and promoting the release of oxygen to the tissues.[12] As 2,3-DPG levels fall during storage, hemoglobin's affinity for oxygen increases.[13][14] This "left shift" in the oxyhemoglobin dissociation curve means that transfused RBCs may be less efficient at delivering oxygen to peripheral tissues until their 2,3-DPG levels are restored *in vivo*.[12][15]



[Click to download full resolution via product page](#)

Caption: Signaling pathway from ACD addition to impaired oxygen release by red blood cells.

## In Vivo Implications and Citrate Metabolism

When ACD-anticoagulated blood is transfused into a patient, the citrate is rapidly metabolized, leading to systemic effects on acid-base balance and electrolyte levels.

## The Citrate Metabolism Pathway

Citrate is primarily metabolized in the liver, with some metabolism also occurring in the kidneys and skeletal muscle.[16] It enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental series of biochemical reactions for energy production.[16][17] In this process, each molecule of citrate is ultimately converted into bicarbonate ( $\text{HCO}_3^-$ ) and energy. [16]

This metabolic conversion has a critical consequence: the generation of bicarbonate. This can lead to a paradoxical metabolic alkalosis, particularly in the context of massive transfusions where large volumes of citrate are administered.[16][18][19]



[Click to download full resolution via product page](#)

Caption: Simplified pathway of in vivo citrate metabolism leading to bicarbonate production.

## Citrate Toxicity and Hypocalcemia

If the rate of citrate infusion exceeds the body's metabolic capacity (e.g., in rapid, massive transfusions or in patients with hepatic dysfunction), citrate can accumulate in the systemic circulation.[\[19\]](#)[\[20\]](#) This accumulation leads to the chelation of systemic ionized calcium, causing acute hypocalcemia.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Hypocalcemia is the primary manifestation of citrate toxicity and can have severe physiological consequences, including perioral tingling, paresthesias, muscle spasms, tetany, and, in severe cases, cardiac arrhythmias and hypotension.[\[23\]](#)[\[24\]](#) Therefore, monitoring of ionized calcium levels is crucial during procedures involving large volumes of citrated blood, such as apheresis or massive transfusion protocols.[\[21\]](#)[\[22\]](#)

Table 2: Quantitative Data on Citrate Effects

| Parameter                                    | Condition                               | Observation                           | Reference            |
|----------------------------------------------|-----------------------------------------|---------------------------------------|----------------------|
| <b>Addition of ACD-A for PRP preparation</b> |                                         |                                       |                      |
| Blood pH                                     | for PRP preparation                     | Drops to ~6.5                         | <a href="#">[5]</a>  |
| Ionized Calcium                              | Plateletpheresis with standard ACD      | Average decrease of 32.4%             | <a href="#">[25]</a> |
| Ionized Calcium                              | Plateletpheresis with half-strength ACD | Average decrease of 16%               | <a href="#">[25]</a> |
| Citrate Infusion Rate                        | Threshold for clinical symptoms         | < 65 mg/kg/h generally well-tolerated | <a href="#">[25]</a> |

| 2,3-DPG Levels | Blood stored in ACD solution | Progressive decrease during storage |[\[12\]](#)[\[13\]](#)  
[\[14\]](#) |

## Experimental Protocols

### Protocol: Measurement of Blood pH after ACD Addition

Objective: To accurately determine the pH of a whole blood sample immediately after the addition of ACD-A solution.

Materials:

- Freshly drawn whole blood (e.g., in a heparinized tube for baseline measurement).
- ACD-A Solution (USP standard).
- Calibrated blood gas analyzer or a laboratory-grade pH meter with a micro-electrode.
- Precision micropipettes and sterile polypropylene tubes.
- 37°C water bath or heating block.

Methodology:

- Baseline Measurement: a. Ensure the blood gas analyzer or pH meter is calibrated according to the manufacturer's instructions using standard buffer solutions (e.g., pH 6.840 and 7.384).[26] b. Draw an aliquot of the baseline whole blood sample into the analyzer and record the initial pH, pCO<sub>2</sub>, and pO<sub>2</sub> at 37°C.
- Sample Preparation: a. In a sterile polypropylene tube, use a precision micropipette to add a defined volume of whole blood (e.g., 700 µL). b. Using a separate clean tip, add the corresponding volume of ACD-A solution to achieve the desired ratio (e.g., 100 µL for a 1:7 ratio). c. Gently invert the tube 5-8 times to ensure thorough mixing. Avoid vigorous shaking to prevent hemolysis.
- pH Measurement: a. Immediately introduce the ACD-blood mixture into the sample port of the blood gas analyzer. b. Record the pH value. It is crucial to perform this measurement promptly after mixing to capture the immediate effect before significant metabolic changes occur.
- Data Analysis: a. Compare the initial pH of the whole blood to the pH of the ACD-blood mixture. b. Repeat the procedure in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pH change.

Caption: Workflow for measuring the effect of ACD on blood pH.

## Protocol: Quantification of Ionized Calcium During Simulated Apheresis

Objective: To measure the change in ionized calcium concentration in response to citrate infusion.

Materials:

- Ion-Selective Electrode (ISE) analyzer for ionized calcium.
- ACD-A Solution.
- Whole blood or plasma.
- Syringe pump for controlled infusion.
- Stirred, temperature-controlled vessel (37°C).

Methodology:

- Calibration and Baseline: a. Calibrate the ISE analyzer using manufacturer-provided calibrants. b. Establish a baseline ionized calcium reading from the starting blood/plasma sample.
- Simulated Infusion: a. Place a known volume of blood/plasma in the temperature-controlled vessel. b. Using the syringe pump, infuse ACD-A solution at a clinically relevant, calculated rate (e.g., simulating 1.0-1.5 mg/kg/min).[\[23\]](#)
- Serial Measurements: a. At defined time points (e.g., 0, 5, 10, 15, 30 minutes) during the infusion, draw a small aliquot of the sample from the vessel. b. Immediately analyze the aliquot for ionized calcium concentration using the ISE analyzer.
- Data Analysis: a. Plot the ionized calcium concentration as a function of time or total volume of ACD infused. b. Calculate the percentage decrease from the baseline at each time point to quantify the effect of citrate chelation.

## Conclusion

The addition of **Acid Citrate Dextrose** solution to blood induces an immediate and significant decrease in pH, an effect that is fundamental to its function as an anticoagulant and preservative. This ex vivo acidification is critical for maintaining platelet integrity and preventing coagulation but also initiates a cascade of metabolic changes in stored red blood cells, most notably the depletion of 2,3-DPG and a subsequent increase in hemoglobin-oxygen affinity. In vivo, the metabolic clearance of citrate poses a different set of challenges, primarily the risk of hypocalcemia from citrate toxicity and the potential for metabolic alkalosis. A thorough understanding of these pH-related effects and their downstream implications is essential for professionals in research and drug development to optimize blood handling protocols, ensure the efficacy of blood-derived therapeutics like PRP, and maintain patient safety during transfusion and apheresis procedures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acid-citrate-dextrose - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. diyprp.com [diyprp.com]
- 4. The Importance of Acid-Citrate-Dextrose (ACD) in Preserving Blood Samples [needle.tube]
- 5. drprpusa.com [drprpusa.com]
- 6. drugs.com [drugs.com]
- 7. scribd.com [scribd.com]
- 8. Storage of Blood Components and its Significance | [meditropics.com]
- 9. ACD Formula A (Anticoagulant Acid Citrate Dextrose) - Novatein Biosciences [novateinbio.com]

- 10. ACD-A Anticoagulant Citrate Dextrose Solution, Solution A, U.S.P., PN 9350, 30 mL NDC 23731-6051-3 [dailymed.nlm.nih.gov]
- 11. DailyMed - ANTICOAGULANT CITRATE DEXTROSE (ACD-A)- dextrose monohydrate, sodium citrate, unspecified form, and citric acid monohydrate solution [dailymed.nlm.nih.gov]
- 12. standardofcare.com [standardofcare.com]
- 13. Red cell 2,3-diphosphoglycerate and oxygen affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restoration of blood 2,3-diphosphoglycerate levels in multi-transfused patients: effect of organic and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of storage on oxygen dissociation of canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. Citrate metabolism in blood transfusions and its relationship due to metabolic alkalosis and respiratory acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. esmed.org [esmed.org]
- 21. Unexpected citrate toxicity and severe hypocalcemia during apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Play of Citrate Infusion with Calcium in Plateletpheresis Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticoagulation Techniques in Apheresis: From Heparin to Citrate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Portal [iro.uiowa.edu]
- 25. Laboratory and clinical effects of the infusion of ACD solution during plateletpheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Arterial Blood Gases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acid citrate dextrose solution's effect on blood pH and its implications.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081477#acid-citrate-dextrose-solution-s-effect-on-blood-ph-and-its-implications]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)